naphthalen-2-yl 2-oxo-2H-chromene-6-sulfonate
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Overview
Description
Naphthalen-2-yl 2-oxo-2H-chromene-6-sulfonate is a complex organic compound that belongs to the class of chromenes and naphthalenes. This compound is characterized by the presence of a naphthalene ring fused with a chromene ring, which is further substituted with a sulfonate group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-2-yl 2-oxo-2H-chromene-6-sulfonate typically involves multicomponent reactions. One common method involves the cyclocondensation of 2-naphthol with appropriate aldehydes and sulfonating agents under acidic or basic conditions. For instance, the reaction of 2-naphthol with sulfonyl chlorides in the presence of a base such as pyridine can yield the desired sulfonate compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and catalyst use .
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl 2-oxo-2H-chromene-6-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, often in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Quinones and related oxidized derivatives.
Reduction: Dihydro derivatives of the original compound.
Substitution: Various substituted naphthalenes and chromenes, depending on the substituents introduced.
Scientific Research Applications
Naphthalen-2-yl 2-oxo-2H-chromene-6-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of naphthalen-2-yl 2-oxo-2H-chromene-6-sulfonate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact mechanism depends on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-yl 2-oxo-2H-chromene-6-sulfonate: Similar structure but with a different position of the naphthalene ring.
2-Oxo-2H-chromene-6-carboxylic acid: Lacks the naphthalene ring but has a similar chromene core.
N-(naphthalen-2-yl)-2-oxo-2H-chromene-3-carboxamide: Contains a carboxamide group instead of a sulfonate group.
Uniqueness
Naphthalen-2-yl 2-oxo-2H-chromene-6-sulfonate is unique due to its specific combination of a naphthalene ring, chromene ring, and sulfonate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
naphthalen-2-yl 2-oxochromene-6-sulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O5S/c20-19-10-6-15-12-17(8-9-18(15)23-19)25(21,22)24-16-7-5-13-3-1-2-4-14(13)11-16/h1-12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWQSBUZZKNVNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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